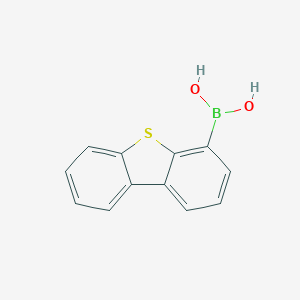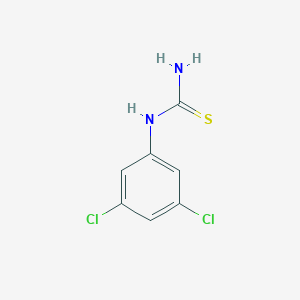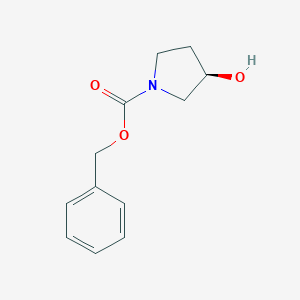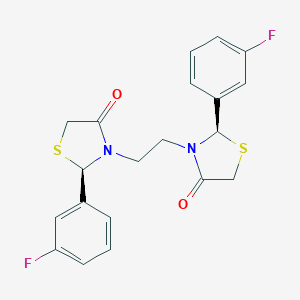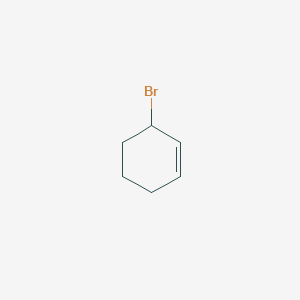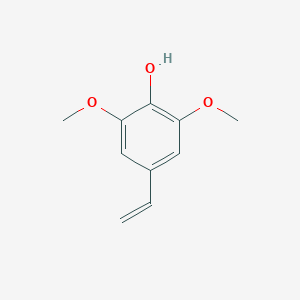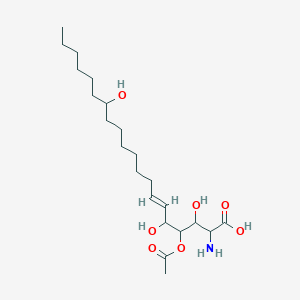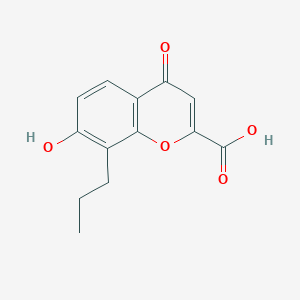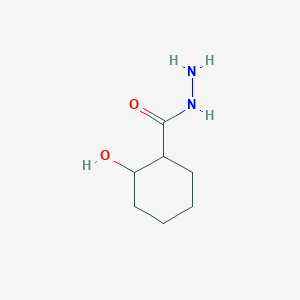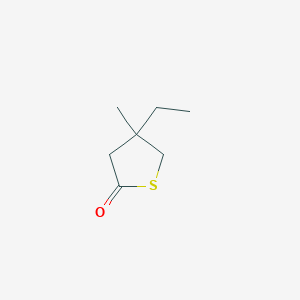![molecular formula C30H28O6 B024856 8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol CAS No. 107110-24-7](/img/structure/B24856.png)
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marchantin K is a macrocyclic bisbibenzyl compound found in liverworts, specifically in the Marchantiophyta division. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Marchantin K involves several steps, starting with the preparation of the bibenzyl core structure. This is typically achieved through a series of condensation reactions involving phenolic compounds. The macrocyclic structure is then formed through cyclization reactions, often using strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of Marchantin K is less common due to the complexity of its synthesis. extraction from natural sources, such as liverworts, is a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Marchantin K undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas and a metal catalyst to reduce the compound to its corresponding alcohols.
Substitution: Marchantin K can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, performed under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Muconic acid ester derivatives and hydroxylated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of Marchantin K.
Scientific Research Applications
Chemistry: Used as a model compound for studying macrocyclic bisbibenzyls and their chemical properties.
Medicine: Shows promise as an anti-inflammatory and anti-cancer agent. .
Mechanism of Action
Marchantin K exerts its effects through various molecular mechanisms:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of caspase-dependent pathways and inhibition of cell cycle progression.
Comparison with Similar Compounds
Marchantin K is part of a larger group of macrocyclic bisbibenzyls, which include:
- Marchantin A
- Marchantin B
- Marchantin E
- Plagiochin A
- Perrottetin F
Uniqueness
Marchantin K is unique due to its specific macrocyclic structure and the presence of multiple hydroxyl groups, which contribute to its potent biological activities. Compared to other similar compounds, Marchantin K has shown stronger anti-inflammatory and anti-cancer properties .
List of Similar Compounds
- Marchantin A
- Marchantin B
- Marchantin E
- Plagiochin A
- Perrottetin F
Properties
CAS No. |
107110-24-7 |
|---|---|
Molecular Formula |
C30H28O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol |
InChI |
InChI=1S/C30H28O6/c1-2-34-27-16-20-5-3-7-24(15-20)36-30-21(6-4-8-25(30)31)12-9-19-10-13-23(14-11-19)35-28-18-22(27)17-26(32)29(28)33/h3-8,10-11,13-15,17-18,27,31-33H,2,9,12,16H2,1H3 |
InChI Key |
SXTGHJPQOPMJBE-UHFFFAOYSA-N |
SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Canonical SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


